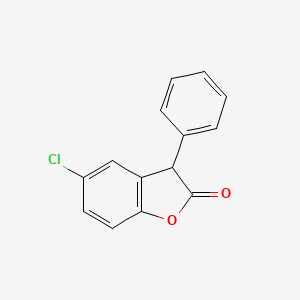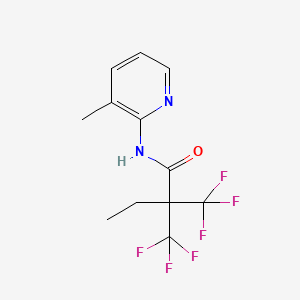
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as AMC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. In cancer cells, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is essential for cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In neurodegenerative disorders, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its neuroprotective effects by inhibiting oxidative stress, reducing inflammation, and enhancing the expression of neurotrophic factors.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It has also been reported to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA damage repair, and immune response. In addition, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and specificity towards cellular targets, which allows for precise manipulation of cellular processes. It also has low toxicity and can be easily synthesized in large quantities, making it a cost-effective option for drug development. However, one of the limitations of using N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further studies to determine its pharmacokinetic and pharmacodynamic properties in humans.
Orientations Futures
There are several future directions for the research and development of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the identification of novel analogs and derivatives of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide with improved pharmacological properties and efficacy. Another area of research is the development of drug delivery systems that can enhance the solubility and bioavailability of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. Furthermore, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in clinical trials, and to investigate its potential use in combination with other drugs for synergistic effects. Overall, the research on N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising results and has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves a series of chemical reactions, starting with the condensation of 3-acetylphenol and salicylaldehyde in the presence of a base catalyst to form 3-(3-hydroxyphenyl)-1-phenylpropan-1-one. This intermediate is then reacted with methoxyamine hydrochloride to yield N-(3-acetylphenyl)-3-(3-methoxyphenyl)-2-propenamide, which is further cyclized with acetic anhydride in the presence of a Lewis acid catalyst to produce N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. The purity and yield of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects and can prevent neuronal damage in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11(21)12-4-3-5-14(8-12)20-18(22)16-10-13-9-15(24-2)6-7-17(13)25-19(16)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADGYGMCBQWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)

![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)
